molecular formula C10H21N B2363459 2-Pentylpiperidine CAS No. 33354-97-1

2-Pentylpiperidine

Cat. No.: B2363459
CAS No.: 33354-97-1
M. Wt: 155.285
InChI Key: HBIBRQBCQFXEDA-UHFFFAOYSA-N
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Description

2-Pentylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a pentyl group at the second position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.

Biochemical Analysis

Biochemical Properties

Piperidine derivatives, which 2-Pentylpiperidine is part of, have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects suggest that this compound may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of piperidine derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of piperidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Piperidine derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that piperidine derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with pentyl halides under basic conditions. Another method includes the hydrodenitrogenation of pyridine derivatives in the presence of catalysts like sulfided nickel-molybdenum on alumina (NiMo/γ-Al₂O₃) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using piperidine and pentyl halides. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

2-Pentylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

2-Pentylpiperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the pentyl substitution.

    2-Methylpiperidine: A similar compound with a methyl group instead of a pentyl group.

    2-Ethylpiperidine: Another analog with an ethyl group.

Uniqueness

2-Pentylpiperidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The pentyl group increases its lipophilicity, potentially enhancing its ability to cross biological membranes and interact with lipid-rich environments.

Properties

IUPAC Name

2-pentylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-3-4-7-10-8-5-6-9-11-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIBRQBCQFXEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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